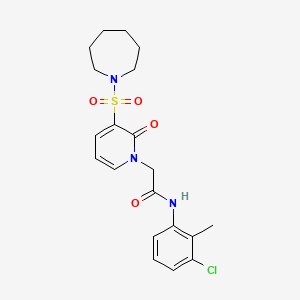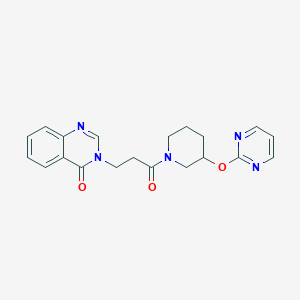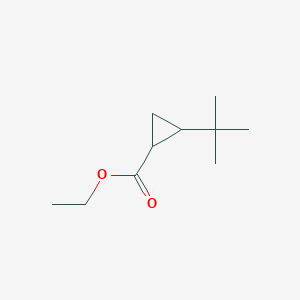
Ethyl 2-tert-butylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-tert-butylcyclopropane-1-carboxylate, also known as ETC, is a cyclopropane derivative that has gained attention in the scientific community due to its unique structure and potential applications. ETC has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of Ethyl 2-tert-butylcyclopropane-1-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to have antioxidant properties and has been studied for its potential use in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-tert-butylcyclopropane-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of potential applications. However, Ethyl 2-tert-butylcyclopropane-1-carboxylate can be difficult to purify and its effects can vary depending on the concentration used.
Direcciones Futuras
There are several potential future directions for research on Ethyl 2-tert-butylcyclopropane-1-carboxylate. One area of interest is the development of more effective synthesis methods for Ethyl 2-tert-butylcyclopropane-1-carboxylate. Additionally, there is potential for Ethyl 2-tert-butylcyclopropane-1-carboxylate to be used in combination with other compounds to enhance its effects. Finally, further research is needed to fully understand the mechanism of action of Ethyl 2-tert-butylcyclopropane-1-carboxylate and its potential applications in treating a range of diseases.
Métodos De Síntesis
Ethyl 2-tert-butylcyclopropane-1-carboxylate can be synthesized using a variety of methods, including the reaction of tert-butylcyclopropanol with ethyl chloroformate in the presence of a base or the reaction of tert-butylcyclopropanol with ethyl chloroacetate in the presence of a catalyst. The yield and purity of Ethyl 2-tert-butylcyclopropane-1-carboxylate can vary depending on the synthesis method used.
Aplicaciones Científicas De Investigación
Ethyl 2-tert-butylcyclopropane-1-carboxylate has been studied for its potential applications in scientific research, particularly in the area of drug discovery. Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to inhibit the growth of cancer cells and has been studied as a potential anti-cancer agent. Additionally, Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
ethyl 2-tert-butylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-12-9(11)7-6-8(7)10(2,3)4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAHPEKJCDBVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-tert-butylcyclopropane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


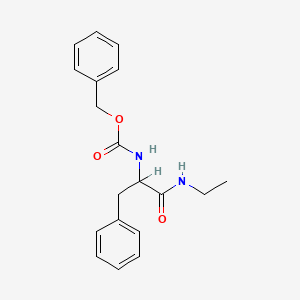
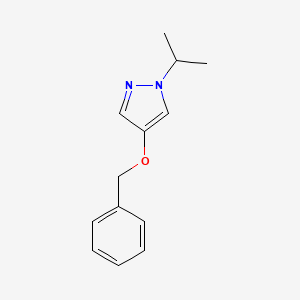

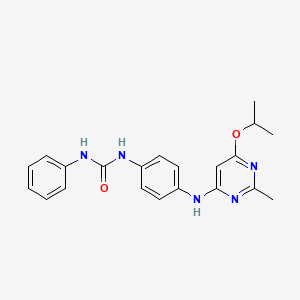


![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)
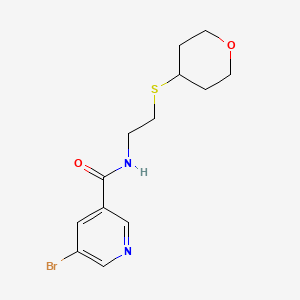
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B2583235.png)
![Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2583236.png)

